molecular formula C20H23N5O2 B2436353 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1001798-08-8

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2436353
CAS No.: 1001798-08-8
M. Wt: 365.437
InChI Key: VLWNUTKGJOZJRM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrazoles are generally stable and have a flat and rigid structure . Acetamides are polar due to the presence of the carbonyl group and the nitrogen atom, which can engage in hydrogen bonding .

Scientific Research Applications

Imaging Translocator Protein (TSPO) with PET

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the chemical compound , have been reported as selective ligands of the translocator protein (18 kDa). These compounds have been synthesized and evaluated for their potential in in vivo imaging using positron emission tomography (PET), demonstrating significant advancements in the diagnosis and monitoring of neuroinflammatory processes. Radiosynthesis of these compounds, such as [18F]DPA-714, has been automated, offering high yields and specific radioactivities, indicating their potential as in vivo PET-radiotracers for imaging TSPO, recognized as an early biomarker of neuroinflammation (Dollé et al., 2008); (Damont et al., 2015).

Synthesis and Evaluation of Antimicrobial Agents

The exploration into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has revealed potential in developing new antimicrobial agents. This includes the synthesis of various heterocyclic compounds through [3+2] cycloaddition, highlighting the versatility and potential therapeutic applications of these compounds in treating microbial infections (Rahmouni et al., 2014).

Development of Insecticidal and Antibacterial Compounds

Further research into the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide has led to the synthesis of pyrimidine-linked pyrazol-3-yl amines, which have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential. This showcases the broad spectrum of biological activities that can be targeted with modifications of the pyrazolo[1,5-a]pyrimidine scaffold, presenting opportunities for the development of new insecticidal and antibacterial compounds (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-16-6-8-17(9-7-16)22-18(26)12-24-19(27)11-13(2)21-20(24)25-15(4)10-14(3)23-25/h6-11H,5,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNUTKGJOZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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